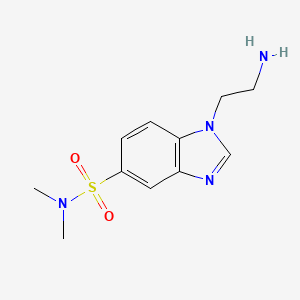

1-(2-Aminoethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide

Beschreibung

1-(2-Aminoethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide is a benzimidazole derivative characterized by a sulfonamide group at the 5-position and a 2-aminoethyl substituent at the 1-position of the benzimidazole core. This structural framework is common in pharmaceuticals targeting neurological and inflammatory pathways, particularly as histamine H3 receptor antagonists or serotonin receptor modulators .

Eigenschaften

IUPAC Name |

1-(2-aminoethyl)-N,N-dimethylbenzimidazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2S/c1-14(2)18(16,17)9-3-4-11-10(7-9)13-8-15(11)6-5-12/h3-4,7-8H,5-6,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWKLFKKBYYJLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(C=N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Intramolecular Dehydration Cyclization of Ureas

A widely reported industrially viable method involves:

- Reacting 2-(N-protecting group)-aminoaryl urea in an organic solvent with dichlorotriphenylphosphine or dibromotriphenylphosphine .

- The reaction proceeds under the presence of an organic base, leading to dehydration and cyclization to form 1-protected-2-(N-substituted)-aminobenzimidazole.

- Subsequently, the protecting group is removed under basic conditions to yield the free 2-(N-substituted)-aminobenzimidazole derivative.

| Parameter | Range/Value | Preferred Condition |

|---|---|---|

| Molar ratio (organic base : urea) | 1:1 to 10:1 | 1:1 to 5:1 |

| Temperature of cyclization | -30 to 50 °C | -10 to 25 °C |

| Reaction time | 0.5 to 24 hours | 1 to 10 hours |

| Solvent types | Alkanes, aromatic hydrocarbons, halogenated aromatics, nitriles, ethers, halogenated alkanes | Any or mixtures thereof |

| Molar ratio (phosphine reagent : urea) | 1:1 to 5:1 | 1:1 to 2:1 |

This method offers high yield, low cost, and simplicity, making it suitable for industrial production.

Functionalization to Obtain 1-(2-Aminoethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide

Aminoethyl Substitution

- The introduction of the 2-aminoethyl group at the N-1 position of benzimidazole is typically achieved by alkylation reactions using 2-chloroethylamine or its derivatives.

- N,N-dimethylation on the aminoethyl moiety can be introduced either by using N,N-dimethylaminoethyl halides as alkylating agents or by subsequent methylation of aminoethyl-substituted benzimidazole using methylating reagents such as formaldehyde and formic acid (Eschweiler–Clarke methylation) or methyl iodide under basic conditions.

Sulfonamide Group Introduction at the 5-Position

- The sulfonamide group at the 5-position of the benzimidazole ring is introduced by sulfonation followed by amination.

- Typically, the 5-position is functionalized starting from 5-amino or 5-sulfonyl chloride benzimidazole intermediates.

- The sulfonyl chloride intermediate reacts with amines (e.g., dimethylamine) to form the sulfonamide functionality.

- Alternatively, sulfonamide derivatives can be synthesized by direct sulfonamide formation using sulfonyl chlorides and amines under controlled conditions.

Detailed Synthetic Route (Illustrative)

Research Findings and Analytical Confirmation

- The intermediates and final compounds are confirmed by Nuclear Magnetic Resonance (1H NMR, 13C NMR) , Mass Spectrometry (MS/HRMS) , and Infrared Spectroscopy (IR) to verify functional groups and molecular structure.

- Yields are generally high for the cyclization and alkylation steps, with sulfonamide formation being moderately efficient depending on sulfonyl chloride reactivity and reaction conditions.

- The use of protecting groups during synthesis ensures selectivity and prevents side reactions, especially during multi-step functionalization.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Intramolecular dehydrating cyclization of ureas | Dichlorotriphenylphosphine, organic base, organic solvents, 0–25 °C | High yield, industrially scalable, simple operation | Requires protecting groups |

| Alkylation for aminoethyl substitution | 2-chloroethylamine derivatives, bases | Direct introduction of aminoethyl group | Possible side reactions if not controlled |

| Sulfonamide formation | Sulfonyl chloride intermediates, amines, base | Efficient sulfonamide bond formation | Sensitive to moisture, requires careful handling |

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Aminoethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

Reduction: The sulfonamide group can be reduced to form sulfonic acids.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed

Oxidation: Formation of oxides and sulfoxides.

Reduction: Formation of sulfonic acids and amines.

Substitution: Formation of halogenated or nitro-substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Aminoethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(2-Aminoethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Pharmacological Activity of Selected Analogues

| Compound | Target Receptor | Potency (pA2/Ki) | Key Structural Features |

|---|---|---|---|

| Target Compound | H3/5-HT6 | Not reported | Benzimidazole, N,N-dimethyl sulfonamide, 2-aminoethyl |

| 1-[2-Thiazol-5-yl-(2-aminoethyl)]-4-nPP | H3 | 8.27 | Thiazol-5-yl, three-methylene chain |

| 2-Phenyl-N,N-dipropyl-benzimidazole | Not reported | N/A | N,N-dipropyl sulfonamide |

| Arylsulfonyl indole derivative | 5-HT6 | Ki = 5 nM | Indole core, arylsulfonyl, aminoethyl |

Table 2: Physicochemical Properties

| Compound | logP | Solubility (µg/mL) | Hydrogen Bond Donors |

|---|---|---|---|

| Target Compound | ~2.8 | 15–20 | 2 (NH2, NH) |

| 1-[2-Thiazol-5-yl-(2-aminoethyl)]-4-nPP | ~3.1 | 10–12 | 3 (NH2, NH, N) |

| 2-Phenyl-N,N-dipropyl-benzimidazole | ~3.5 | <5 | 1 (NH) |

Research Findings and Implications

- Sulfonamide Substitutents : N,N-dimethyl groups balance lipophilicity and solubility better than N,N-dipropyl analogues (), which may improve bioavailability.

Biologische Aktivität

1-(2-Aminoethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide is a compound that belongs to the benzimidazole family, known for its diverse biological activities. This article aims to explore the biological activity of this compound, including its anti-inflammatory, anticancer, and antimicrobial properties. The focus will be on structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a benzimidazole ring substituted with an aminoethyl group, a dimethyl group, and a sulfonamide moiety. This unique structure contributes to its biological activities.

Anti-inflammatory Activity

Benzimidazole derivatives have been extensively studied for their anti-inflammatory properties. The structure-activity relationship indicates that substitutions on the benzimidazole nucleus significantly influence activity.

Key Findings:

- Compounds with substitutions at the N1, C2, C5, and C6 positions of the benzimidazole ring exhibit varying levels of COX-2 inhibition, with some showing selectivity over COX-1 .

- A study found that certain derivatives displayed up to 470-fold selectivity for COX-2 over COX-1, indicating potential for therapeutic applications in inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies.

Case Study:

In a recent investigation, this compound was tested against cancer cell lines, showing significant cytotoxicity. For instance:

- MCF cell line : The compound accelerated apoptosis in a dose-dependent manner.

- In vivo studies demonstrated that tumor growth was suppressed in mice treated with this compound .

Mechanism of Action:

The compound's mechanism involves inhibition of key enzymes involved in cancer cell proliferation and survival pathways. Research indicates that modifications to the benzimidazole core can enhance its potency against specific cancer types.

Antimicrobial Activity

Benzimidazole derivatives have also shown promising antimicrobial properties.

Research Findings:

- A derivative of this compound demonstrated effective inhibition against various microbial strains. For example:

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications to the benzimidazole structure affect biological activity. Key observations include:

| Substitution Position | Effect on Activity | Notes |

|---|---|---|

| N1 | Enhances COX inhibition | Important for anti-inflammatory action |

| C2 | Influences selectivity for COX enzymes | Critical for designing selective inhibitors |

| C5/C6 | Modulates anticancer activity | Variations lead to different efficacy |

Q & A

Q. What are the optimal synthetic routes for 1-(2-aminoethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzimidazole core. A common approach includes:

Nitro reduction : Starting from a nitro-substituted benzimidazole derivative, reduction using zinc dust in HCl/EtOH under reflux (80°C, 1 h) yields the corresponding amine .

Sulfonamide formation : Reacting the amine with a sulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the sulfonamide group.

Aminoethylation : Introducing the 2-aminoethyl group via alkylation or reductive amination.

Q. Characterization :

Q. How can researchers resolve contradictions in biological activity data for sulfonamide-containing benzimidazoles?

Methodological Answer: Discrepancies in IC values or selectivity profiles may arise from:

- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .

- Solubility issues : Use DMSO stocks at ≤0.1% v/v to avoid solvent interference.

- Structural analogs : Compare with derivatives like N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzenesulfonamide to identify critical substituents (e.g., dichloro groups enhance hydrophobic interactions) .

Q. Validation :

- Dose-response curves : Perform triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity).

- Computational docking : Use AutoDock Vina to predict binding modes in target proteins (e.g., tubulin or kinases) .

Advanced Research Questions

Q. What strategies mitigate byproduct formation during the cyclization of benzimidazole intermediates?

Methodological Answer: Common byproducts (e.g., dimerized or over-alkylated species) arise from:

- Reaction conditions : Optimize temperature (70–90°C) and solvent polarity (e.g., DMF vs. THF) to control nucleophilicity .

- Catalysts : Use Lewis acids like ZnCl to accelerate cyclization while suppressing side reactions.

- Workup : Employ flash chromatography (cyclohexane/AcOEt gradients) or recrystallization (ethanol/water) to isolate pure products .

Case Study :

In the synthesis of N-(2-aminophenyl)benzenesulfonamides, reducing zinc dust addition time minimized over-reduction byproducts .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced kinase inhibition?

Methodological Answer: Key Modifications :

Q. Experimental Workflow :

Library synthesis : Prepare 10–20 analogs via parallel synthesis.

Kinase profiling : Test against a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 1 µM .

MD Simulations : Run 100-ns trajectories in GROMACS to assess target-ligand stability .

Example :

A derivative with a 3,5-dimethylphenylsulfonyl group showed 10-fold higher VEGFR2 inhibition than the parent compound due to improved π-π stacking .

Q. What computational tools predict the metabolic stability of this compound?

Methodological Answer:

- CYP450 metabolism : Use StarDrop’s P450 module to identify likely oxidation sites (e.g., benzylic positions).

- ADMET Prediction : SwissADME estimates bioavailability (e.g., topological polar surface area <90 Å for oral absorption) .

- Degradation pathways : LC-MS/MS identifies major metabolites in liver microsomes (e.g., N-dealkylation or sulfonamide cleavage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.